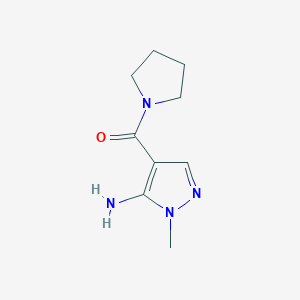

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine

Description

Properties

Molecular Formula |

C9H14N4O |

|---|---|

Molecular Weight |

194.23 g/mol |

IUPAC Name |

(5-amino-1-methylpyrazol-4-yl)-pyrrolidin-1-ylmethanone |

InChI |

InChI=1S/C9H14N4O/c1-12-8(10)7(6-11-12)9(14)13-4-2-3-5-13/h6H,2-5,10H2,1H3 |

InChI Key |

RBLGSDMUCXAQRE-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C(=O)N2CCCC2)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves the reaction of 1-methyl-1H-pyrazol-5-amine with pyrrolidine-1-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product in high purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine moiety can be replaced with other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding N-oxides or carboxylic acids.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine has been investigated for its potential therapeutic applications, particularly in the following areas:

Antimicrobial Activity

Research has indicated that compounds similar to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine exhibit significant antimicrobial properties. For instance, studies involving fused pyrazole derivatives demonstrated considerable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli . The mechanism of action is believed to involve disruption of bacterial cell wall synthesis, although further research is needed to elucidate the exact pathways.

Antitumor Activity

Pyrazole derivatives have been recognized for their potential as anticancer agents. A review of functional pyrazolo[1,5-a]pyrimidines highlighted their ability to inhibit tumor growth and their use as scaffolds for drug development . The structural features of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine may enhance its efficacy in targeting specific cancer cell lines.

Enzyme Inhibition

The compound has shown promise in inhibiting various enzymes involved in disease processes. For instance, certain pyrazole derivatives have been reported to inhibit protein kinases, which play critical roles in cell signaling and cancer progression . This suggests the potential for developing targeted therapies based on the compound's structure.

Material Science Applications

In addition to its medicinal uses, 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine may also find applications in material science due to its unique chemical properties:

Photophysical Properties

Research has indicated that pyrazole derivatives can serve as effective fluorophores. Their ability to undergo photophysical transformations makes them suitable candidates for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Supramolecular Chemistry

The compound's capacity to form hydrogen bonds and engage in π-stacking interactions positions it well for applications in supramolecular assemblies. These characteristics can be exploited in developing new materials with tailored properties for sensors or drug delivery systems.

Case Studies

Mechanism of Action

The mechanism of action of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine and related compounds:

Key Observations:

Substituent Position and Bioactivity: The 4-position substitution with pyrrolidine-1-carbonyl in the target compound contrasts with analogs bearing substituents at the 3- or 5-positions (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine). Substituent position significantly influences binding affinity; for example, thrombin inhibitors require specific 3-position groups for optimal activity .

Electronic and Steric Effects :

- Pyrrolidine-1-carbonyl introduces a polar, flexible group that may enhance solubility compared to aryl substituents (e.g., 5-(4-Chlorophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide). However, aryl groups improve π-π stacking in hydrophobic binding pockets .

- DFT studies on tautomerism in pyrazol-5-amine derivatives suggest that electron-withdrawing groups (e.g., carbonyls) stabilize specific tautomers, affecting reactivity and intermolecular interactions .

Synthetic Routes :

- Microwave-assisted multi-component cyclization () and iodine-catalyzed one-pot synthesis () are common methods for pyrazole derivatives. The target compound likely follows similar routes, with pyrrolidine-1-carbonyl introduced via coupling or carbonyl insertion .

Pharmacological and Physicochemical Properties

- Solubility and Bioavailability : The pyrrolidine-1-carbonyl group may improve aqueous solubility compared to purely aromatic analogs (e.g., 1-(4-Methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine), though metabolic stability could vary due to the secondary amine in pyrrolidine .

- Enzyme Inhibition Potential: Pyrazole cores with carbonyl substituents (e.g., piperidine/pyrrolidine) are implicated in serine protease inhibition, as seen in thrombin inhibitors where substituent flexibility modulates binding .

Biological Activity

1-Methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine, with the CAS number 1177297-37-8, is a compound of interest in pharmaceutical and biochemical research due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula: C₉H₁₄N₄O

- Molecular Weight: 194.23 g/mol

- Structure: The compound features a pyrazole ring substituted with a pyrrolidine carbonyl group, which is crucial for its biological activity.

Synthesis

The synthesis of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine typically involves several steps:

- Formation of the Pyrazole Ring: This is achieved through the reaction of hydrazine with a 1,3-diketone.

- Introduction of the Pyrrolidine-1-carbonyl Group: An acylation reaction using pyrrolidine and an appropriate acylating agent.

- Methylation: Methylation of the pyrazole ring using methyl iodide or dimethyl sulfate in the presence of a base .

Anticancer Properties

Research indicates that compounds similar to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine exhibit significant anticancer properties. For instance, derivatives have shown promising results as PARP-1 inhibitors, which are crucial in cancer therapy due to their role in DNA repair mechanisms.

Key Findings:

- Compounds with similar structures have demonstrated IC₅₀ values in the nanomolar range against various cancer cell lines, indicating potent antiproliferative activity. For example, a related compound exhibited an IC₅₀ of 2.57 µM against breast cancer cells .

| Compound | IC₅₀ (µM) | Target |

|---|---|---|

| Compound 5 | 2.57 | BRCA1 mutant breast cancer |

| Olaparib | 8.90 | BRCA1 mutant breast cancer |

The biological activity of 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine may involve:

- Inhibition of Enzymes: The compound may inhibit key enzymes involved in cell proliferation and inflammation.

- Induction of Apoptosis: Studies have shown that related compounds can induce programmed cell death in cancer cells, particularly by arresting the cell cycle at the G2/M phase .

Study on PARP Inhibition

A recent study evaluated several pyrazole derivatives for their ability to inhibit PARP-1, a target in cancer therapy. The results indicated that certain derivatives exhibited superior potency compared to established drugs like Olaparib. The study utilized molecular docking to elucidate binding interactions and assessed safety profiles against normal cell lines .

Cytotoxicity Assessment

In vitro assays demonstrated that compounds similar to 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine displayed significant cytotoxic effects against various cancer cell lines while maintaining a favorable safety profile against normal cells .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-methyl-4-(pyrrolidine-1-carbonyl)-1H-pyrazol-5-amine and its structural analogs?

- Methodological Answer : The synthesis typically involves multi-step reactions, including:

- Step 1 : Formation of the pyrazole ring via cyclization of hydrazine derivatives with carbonyl-containing precursors (e.g., ketones or aldehydes). For example, hydrazine hydrate reacts with 4-methylpyridinecarboxaldehyde to form a hydrazone intermediate, which undergoes cyclization to yield the pyrazole core .

- Step 2 : Functionalization of the pyrazole ring. The pyrrolidine-1-carbonyl group is introduced via nucleophilic acyl substitution or coupling reactions using activated carbonyl reagents (e.g., chloroformates or carbodiimides) .

- Step 3 : Purification via column chromatography or recrystallization to isolate the target compound.

Q. How is the structure of this compound confirmed using spectroscopic and analytical techniques?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : and NMR identify proton and carbon environments. For example, the pyrrolidine carbonyl group shows a distinct carbonyl carbon signal near 170 ppm in NMR .

- Infrared (IR) Spectroscopy : Confirms the presence of functional groups (e.g., C=O stretch at ~1650–1700 cm) .

- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns. High-resolution MS (HRMS) validates the molecular formula .

Q. What are the typical reactivity patterns of the pyrrolidine-carbonyl moiety in this compound?

- Methodological Answer : The pyrrolidine-carbonyl group undergoes:

- Hydrolysis : Under acidic or basic conditions, the amide bond can hydrolyze to yield pyrrolidine and a carboxylic acid derivative.

- Nucleophilic Substitution : The carbonyl carbon is susceptible to nucleophilic attack by amines or alcohols, enabling further derivatization .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve yield and purity during synthesis?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates, while toluene minimizes side reactions .

- Catalysis : Use of coupling agents like HATU or EDCI improves amide bond formation efficiency .

- Temperature Control : Lower temperatures (~0–5°C) reduce undesired side reactions during sensitive steps (e.g., cyclization) .

- In-line Monitoring : Techniques like HPLC or TLC track reaction progress in real time .

Q. How can contradictions in spectroscopic data (e.g., unexpected peaks in NMR) be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Resolves dynamic processes (e.g., tautomerism or rotamerism) by acquiring spectra at different temperatures .

- 2D NMR Techniques : COSY, HSQC, and HMBC correlations clarify ambiguous proton-carbon relationships .

- X-ray Crystallography : Provides definitive structural confirmation, especially for polymorphic or tautomeric forms .

Q. What computational approaches are used to predict the compound’s interactions with biological targets?

- Methodological Answer :

- Molecular Docking : Software like AutoDock Vina or Schrödinger Suite models binding modes with enzymes or receptors. The pyrrolidine-carbonyl group’s hydrogen-bonding capacity is critical for target engagement .

- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time .

- QSAR Modeling : Relates structural features (e.g., logP, polar surface area) to biological activity using datasets from analogs .

Q. How can the compound’s stability under different environmental conditions be systematically assessed?

- Methodological Answer :

- Thermogravimetric Analysis (TGA) : Measures thermal decomposition thresholds (e.g., degradation above 150°C) .

- Forced Degradation Studies : Expose the compound to heat, light, or humidity, then monitor degradation products via LC-MS .

- pH Stability Profiling : Evaluate solubility and stability in buffers (pH 1–12) to identify optimal storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.